molecular formula C24H20BrN5O B2855830 [4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide CAS No. 852691-24-8

[4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide

Cat. No.: B2855830
CAS No.: 852691-24-8
M. Wt: 474.362
InChI Key: YRMQUXKRACSHCV-UHFFFAOYSA-N
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Description

[4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a cyano group, a cyclopropyl group, and a pyridinium ion

Preparation Methods

The synthesis of [4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide involves multiple steps. The synthetic route typically starts with the preparation of the bromophenyl derivative, followed by the introduction of the cyano and cyclopropyl groups. The final step involves the formation of the pyridinium ion. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Addition: The cyano group can participate in addition reactions with nucleophiles, leading to the formation of new compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

[4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide has several scientific research applications:

Mechanism of Action

The mechanism of action of [4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to [4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

[2-[4-(4-bromophenyl)-5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-3,4-dihydro-1H-pyridin-6-yl]-2-cyanoethenylidene]azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN5O/c1-15-8-10-30(11-9-15)23-21(16-2-6-19(25)7-3-16)20(14-28)22(17(12-26)13-27)29-24(23,31)18-4-5-18/h2-3,6-11,18,21,23,29,31H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMQUXKRACSHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)C2C(C(=C(NC2(C3CC3)O)C(=C=[N-])C#N)C#N)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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